molecular formula C20H19BrN4OS B2716504 2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE CAS No. 1358895-12-1

2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE

Cat. No.: B2716504
CAS No.: 1358895-12-1
M. Wt: 443.36
InChI Key: VLYKEMRCTJQFQU-UHFFFAOYSA-N
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Description

2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a pyridazine ring substituted with benzylamino and thioacetamide groups, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with benzylamine to form 6-(benzylamino)pyridazine.

    Thioacetamide Introduction: The intermediate is then reacted with a thioacetamide derivative under appropriate conditions to introduce the thioacetamide group.

    Bromobenzyl Substitution: Finally, the compound is subjected to a substitution reaction with 2-bromobenzyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to amines or other reduced forms.

    Substitution: The bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(benzylamino)pyridazin-3-yl)thio)acetamide
  • N-(2-bromobenzyl)-2-(pyridazin-3-ylthio)acetamide
  • 6-(benzylamino)pyridazine derivatives

Uniqueness

2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-[(2-bromophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4OS/c21-17-9-5-4-8-16(17)13-23-19(26)14-27-20-11-10-18(24-25-20)22-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYKEMRCTJQFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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